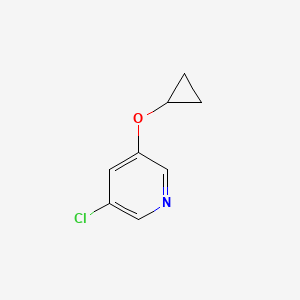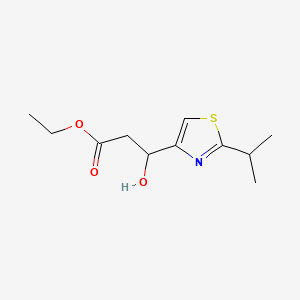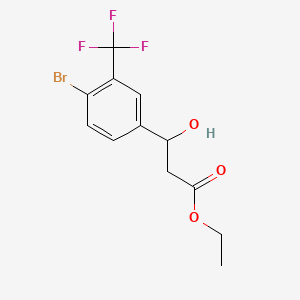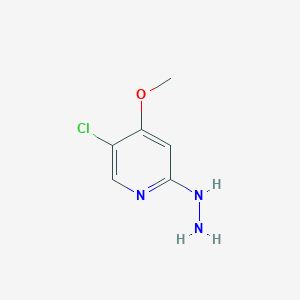
5-Chloro-2-hydrazinyl-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydrazinyl-4-methoxypyridine: is an organic compound with the molecular formula C6H8ClN3O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a hydrazinyl group at the 2-position, and a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydrazinyl-4-methoxypyridine typically involves the reaction of 2-chloro-4-methoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of an organic solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the hydrazine displaces the chlorine atom at the 2-position, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions: 5-Chloro-2-hydrazinyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-2-hydrazinyl-4-methoxypyridine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The compound’s unique structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 5-Chloro-2-hydrazinyl-4-methoxypyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents.
類似化合物との比較
5-Hydrazinyl-2-methoxypyridine: Similar structure but lacks the chlorine atom at the 5-position.
2-Chloro-4-methoxypyridine: Similar structure but lacks the hydrazinyl group at the 2-position.
5-Chloro-2-hydroxypyridine: Similar structure but has a hydroxyl group instead of a methoxy group at the 4-position.
Uniqueness: 5-Chloro-2-hydrazinyl-4-methoxypyridine is unique due to the combination of its functional groups. The presence of both the hydrazinyl and methoxy groups, along with the chlorine atom, provides distinct reactivity and potential for diverse applications. This combination allows for specific interactions with biological targets and the synthesis of a wide range of derivatives.
特性
分子式 |
C6H8ClN3O |
|---|---|
分子量 |
173.60 g/mol |
IUPAC名 |
(5-chloro-4-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3O/c1-11-5-2-6(10-8)9-3-4(5)7/h2-3H,8H2,1H3,(H,9,10) |
InChIキー |
ZJPJLJRTTMBKKF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC=C1Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)
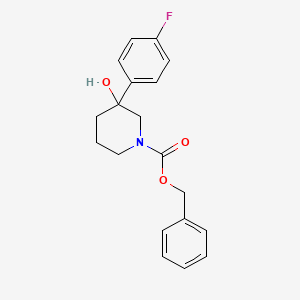

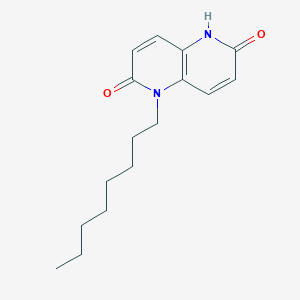

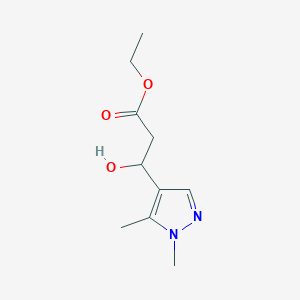
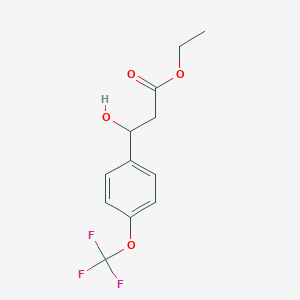
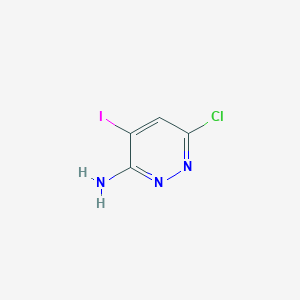
![6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)
![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)
